SM-1295 is a compound of interest in the field of medicinal chemistry, particularly as a potential therapeutic agent. It is classified as a small organic molecule, which has been investigated for its biological activities, including its effects on various cellular processes.
The synthesis and characterization of SM-1295 have been reported in several scientific publications, highlighting its structural properties and potential applications in drug development. The compound is often derived from specific synthetic pathways that involve various organic reagents and conditions.
SM-1295 falls under the category of medicinal compounds, particularly those designed for targeting specific biological pathways. Its classification may also extend to compounds with potential anti-inflammatory or anticancer properties, although specific biological activities are still under investigation.
The synthesis of SM-1295 typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to yield the desired product. For instance, reactions may be conducted using solvents such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of intermediates.
SM-1295's molecular structure can be elucidated through techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. The compound typically features multiple functional groups that contribute to its biological activity.
Key structural data may include bond lengths, angles, and dihedral angles that define the three-dimensional conformation of SM-1295. This structural information is crucial for understanding how the compound interacts with biological targets.
SM-1295 can participate in various chemical reactions that modify its structure or enhance its pharmacological properties. Common reactions include:
The reaction conditions (temperature, solvent choice, and catalysts) are critical for optimizing yields and selectivity during these transformations.
The mechanism of action for SM-1295 involves its interaction with specific biological targets, such as enzymes or receptors within cells. This interaction can modulate cellular signaling pathways, leading to desired therapeutic effects.
Research indicates that SM-1295 may influence pathways related to inflammation or cell proliferation, although specific mechanisms are still being elucidated through experimental studies.
SM-1295 exhibits distinct physical properties such as melting point, solubility in various solvents (e.g., water, ethanol), and stability under different environmental conditions. These properties are essential for determining its suitability for pharmaceutical formulations.
Chemical properties include reactivity with other compounds, stability under light or heat exposure, and potential degradation pathways. Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy provide insight into these properties.
Data from spectroscopic analyses help confirm the identity and purity of SM-1295 after synthesis.
SM-1295 is primarily investigated for its potential applications in medicinal chemistry. Its roles may include:
The ongoing research surrounding SM-1295 emphasizes its significance in advancing drug discovery efforts and understanding complex biological systems.
SM-1295 (also designated as compound 5 in the SMAC mimetics series) is a brominated derivative of the prototypical SMAC mimetic SM-337, engineered to optimize binding to Baculovirus IAP Repeat (BIR) domains. Its molecular structure features a p-bromobenzyl group linked to a bicyclic core that mimics the AVPI tetrapeptide motif of endogenous SMAC protein [1]. This structural configuration enables high-affinity interaction with the IBM (IAP-Binding Motif) groove of BIR3 domains, particularly in cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and X-linked IAP (XIAP) [1]. The binding occurs through a network of hydrogen bonds and hydrophobic interactions: the bromine atom forms van der Waals contacts with a hydrophobic subpocket in cIAP1-BIR3, while the core scaffold maintains critical hydrogen bonds with key residues (Tyr324 in cIAP1; Gln319 in XIAP) [1] [4].
SM-1295 exhibits >1,000-fold selectivity for cIAP1-BIR3 over XIAP-BIR3, a property attributed to structural divergence in their IBM grooves. Binding affinity analyses reveal a Ki of 3.2 ± 0.9 nM for cIAP1-BIR3 versus 3080 ± 240 nM for XIAP-BIR3 (Table 1) [1]. This selectivity arises from:
Table 1: Binding Affinities and Selectivity of SM-1295
Target Protein | Binding Affinity (Ki, nM) | Selectivity Ratio (cIAP1/X) |
---|---|---|
cIAP1-BIR3 | 3.2 ± 0.9 | 962 |
cIAP2-BIR3 | 9.5 ± 1.8 | 324 |
XIAP-BIR3 | 3080 ± 240 | Reference |
Isothermal titration calorimetry (ITC) studies demonstrate that SM-1295 binding to cIAP1-BIR3 is enthalpically driven (ΔH = −12.8 kcal/mol) with a favorable entropic component (TΔS = +3.2 kcal/mol), contrasting with XIAP-BIR3 binding, which shows weaker enthalpy gains (ΔH = −5.4 kcal/mol) [1]. Kinetic dissociation assays reveal a slow off-rate (koff = 0.002 s⁻¹) for SM-1295–cIAP1 complexes, conferring prolonged target engagement. This kinetic stability arises from:
SM-1295 induces rapid cIAP1 degradation via the ubiquitin-proteasome system (UPS), with DC50 values <50 nM in MDA-MB-231 breast cancer cells [1]. Mechanistically, SM-1295 binding triggers cIAP1 auto-ubiquitination by activating its intrinsic E3 ubiquitin ligase activity. Key steps include:
Table 2: Degradation Kinetics of cIAP1 by SM-1295
Cell Line | cIAP1 Degradation DC50 (nM) | Time to 50% Degradation |
---|---|---|
MDA-MB-231 | 46 ± 19 | 2–4 hours |
A375 (Melanoma) | 58 ± 22 | 3–5 hours |
PC-3 (Prostate) | 72 ± 30 | 4–6 hours |
Degradation precedes mitochondrial permeabilization, as evidenced by persistent cIAP1 loss in BAX/BAK-knockout cells [10]. This primes cells for TNFα-mediated apoptosis by enabling RIPK1-dependent complex II formation [6] [9].
cIAP1 degradation by SM-1295 unleashes caspase-8 activation, initiating a proteolytic cascade:
Downstream, activated caspase-3 cleaves PARP-1 at Asp214, generating 89/24 kDa fragments that disable DNA repair (Figure 1B) [4] [8]. Caspase-3 is the dominant effector, exhibiting substrate promiscuity with cleavage efficiencies exceeding other caspases for motifs like DEVD (caspase-3 kcat/KM = 2.1 × 10⁵ M⁻¹s⁻¹ vs. caspase-7 = 1.3 × 10⁵ M⁻¹s⁻¹) [8].
Figure 1: SM-1295 Mechanism of Action
(A) Ubiquitin-Proteasome Pathway (B) Caspase Cascade 1. SM-1295 binds cIAP1-BIR3 1. cIAP1 degradation enables DISC assembly 2. Induces cIAP1 dimerization 2. Caspase-8 autoactivation 3. K48/K63 ubiquitination 3. Caspase-8 cleaves: 4. Proteasomal degradation - Effector caspases (3/7) - PARP (DNA repair inactivation) - Bid (mitochondrial amplification)
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